molecular formula C7H8F3I B13457835 1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane

1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane

Cat. No.: B13457835
M. Wt: 276.04 g/mol
InChI Key: DTTWPEZNQMAYGQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is a compound that belongs to the bicyclo[1.1.1]pentane family. These compounds are known for their unique three-dimensional structure, which makes them valuable in various fields of scientific research and industrial applications. The presence of both iodomethyl and trifluoromethyl groups in this compound adds to its reactivity and potential utility in organic synthesis and medicinal chemistry.

Chemical Reactions Analysis

1-(Iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane undergoes various types of chemical reactions, including substitution, oxidation, and reduction. The iodomethyl group is particularly reactive in substitution reactions, where it can be replaced by other nucleophiles such as nitrogen and sulfur nucleophiles . Common reagents used in these reactions include halogenating agents, oxidizing agents, and reducing agents. The major products formed from these reactions depend on the specific reagents and conditions used, but they often include substituted bicyclo[1.1.1]pentane derivatives .

Mechanism of Action

The mechanism of action of 1-(iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane is primarily based on its ability to undergo various chemical reactions. The iodomethyl group can participate in substitution reactions, while the trifluoromethyl group can influence the compound’s electronic properties and reactivity. These interactions can affect the compound’s molecular targets and pathways, making it a valuable tool in the study of chemical and biological processes .

Comparison with Similar Compounds

Properties

Molecular Formula

C7H8F3I

Molecular Weight

276.04 g/mol

IUPAC Name

1-(iodomethyl)-3-(trifluoromethyl)bicyclo[1.1.1]pentane

InChI

InChI=1S/C7H8F3I/c8-7(9,10)6-1-5(2-6,3-6)4-11/h1-4H2

InChI Key

DTTWPEZNQMAYGQ-UHFFFAOYSA-N

Canonical SMILES

C1C2(CC1(C2)C(F)(F)F)CI

Origin of Product

United States

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